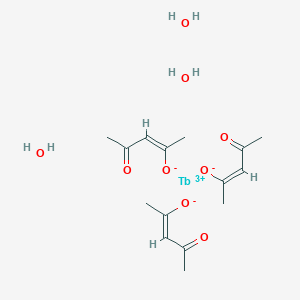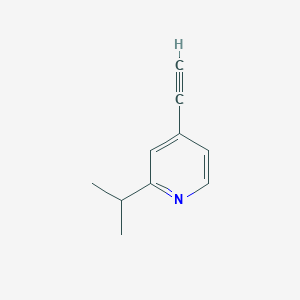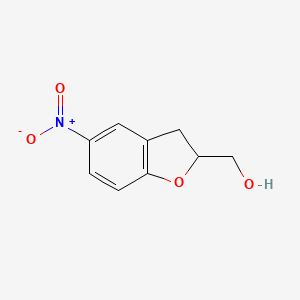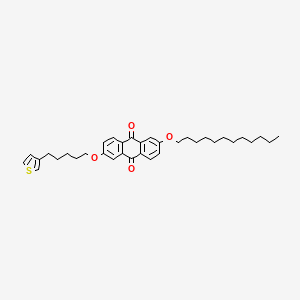
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole is a complex organic compound featuring a combination of triazole and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-benzyl-1H-1,2,4-triazole, which is then alkylated with a suitable alkylating agent to introduce the methylthiazole moiety . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or thiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiazole rings .
Aplicaciones Científicas De Investigación
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like aromatase, which is involved in the biosynthesis of estrogens . The compound’s ability to form hydrogen bonds with target molecules enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Known for its broad range of pharmacological activities, including antimicrobial and anticancer properties.
Thiazole: Commonly found in various bioactive molecules and used in the synthesis of pharmaceuticals.
Uniqueness
What sets 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole apart is its unique combination of triazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a wider range of molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H19N7S |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
5-[2-[2-benzyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]ethyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C18H19N7S/c1-14-16(26-13-20-14)7-8-18-22-17(10-24-12-19-11-21-24)23-25(18)9-15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |
Clave InChI |
PSOUQVYTCVTYSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)CCC2=NC(=NN2CC3=CC=CC=C3)CN4C=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)

![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)







